An In-depth Technical Guide to the Chemical Properties of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
An In-depth Technical Guide to the Chemical Properties of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane, a compound of interest in synthetic organic chemistry and potentially in the development of novel therapeutics. This document details its chemical structure, physical properties, and plausible synthetic routes, offering valuable information for researchers in the field.
Core Chemical Properties
2-[2-(Cbz-amino)phenyl]-1,3-dioxolane, also known by its IUPAC name benzyl (2-(1,3-dioxolan-2-yl)phenyl)carbamate, is a carbamate derivative featuring a 1,3-dioxolane moiety. The presence of the benzyloxycarbonyl (Cbz) protecting group on the aniline nitrogen makes it a stable intermediate for various chemical transformations.
Table 1: Chemical and Physical Properties of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane and Related Compounds
| Property | 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane | Benzyl N-(2-formylphenyl)carbamate | 2-(1,3-Dioxolan-2-yl)aniline |
| IUPAC Name | benzyl (2-(1,3-dioxolan-2-yl)phenyl)carbamate | benzyl (2-formylphenyl)carbamate | 2-(1,3-dioxolan-2-yl)aniline |
| Molecular Formula | C₁₇H₁₇NO₄ | C₁₅H₁₃NO₃ | C₉H₁₁NO₂ |
| Molecular Weight | 299.32 g/mol | 255.26 g/mol [1] | 165.19 g/mol [2] |
| Appearance | White to yellow solid | Not specified | Not specified |
| CAS Number | 1346597-58-7 | Not specified | 26908-34-9[2] |
Synthesis and Experimental Protocols
The logical synthetic pathway would involve either:
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Route A: Protection of the aldehyde group of 2-aminobenzaldehyde first, followed by the Cbz protection of the amino group.
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Route B: Cbz protection of the amino group of 2-aminobenzaldehyde first, followed by the protection of the aldehyde.
Route B is presented here as it involves the synthesis of a known precursor, benzyl N-(2-formylphenyl)carbamate.[1]
2.1. Experimental Protocol for the Synthesis of Benzyl N-(2-formylphenyl)carbamate (Intermediate)
This protocol is adapted from a general procedure for the N-Cbz protection of aromatic amines.[3]
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Materials: 2-aminobenzaldehyde, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), dichloromethane (DCM), water.
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Procedure:
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Dissolve 2-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM).
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Add an aqueous solution of sodium bicarbonate (2.0 eq).
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Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
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Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, separate the organic layer.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure benzyl N-(2-formylphenyl)carbamate.
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2.2. Experimental Protocol for the Synthesis of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
This protocol for the formation of the 1,3-dioxolane is based on a standard procedure for the protection of aldehydes.[4][5][6][7]
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Materials: Benzyl N-(2-formylphenyl)carbamate, ethylene glycol, p-toluenesulfonic acid (p-TSA) or ortho-phosphoric acid, toluene or benzene, saturated aqueous sodium bicarbonate solution.
-
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve benzyl N-(2-formylphenyl)carbamate (1.0 eq) in toluene.
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Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
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Continue refluxing until no more water is collected, indicating the completion of the reaction.
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Cool the reaction mixture to room temperature.
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Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane.
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Signaling Pathways and Biological Activity
Currently, there is no publicly available information on the specific biological activity or the involvement of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane in any signaling pathways. However, related structural motifs, such as benzaldehyde and 2-aminobenzothiazole derivatives, have been investigated for various biological activities. For instance, some benzaldehyde derivatives have been evaluated as antimalarial agents[8], and as inhibitors of aldehyde dehydrogenase (ALDH), which is involved in cellular signaling pathways related to cell differentiation and proliferation.[9] Furthermore, 2-aminobenzothiazole derivatives have shown potential as anticancer and antidiabetic agents.[10][11]
Further research is required to determine if 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane possesses any significant biological properties or modulates cellular signaling.
Visualizations
Diagram 1: Synthetic Workflow for 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
Caption: Synthetic pathway for 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(1,3-Dioxolan-2-yl)aniline | C9H11NO2 | CID 266961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. profistend.info [profistend.info]
- 5. Dioxolane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. spegroup.ru [spegroup.ru]
- 8. Synthesis and biological evaluation of phenolic Mannich bases of benzaldehyde and (thio)semicarbazone derivatives against the cysteine protease falcipain-2 and a chloroquine resistant strain of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
